7-Ethoxybenzofuran-2-carbohydrazide
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Overview
Description
7-Ethoxybenzofuran-2-carbohydrazide is a chemical compound belonging to the benzofuran class of compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxybenzofuran-2-carbohydrazide typically involves the reaction of 7-ethoxybenzofuran-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Ethoxybenzofuran-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds .
Scientific Research Applications
7-Ethoxybenzofuran-2-carbohydrazide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 7-Ethoxybenzofuran-2-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Benzofuran-2-carbohydrazide: A closely related compound with similar structural features but lacking the ethoxy group.
7-Methoxybenzofuran-2-carbohydrazide: Another derivative with a methoxy group instead of an ethoxy group.
7-Ethoxybenzofuran-2-carboxylic acid: The precursor to 7-Ethoxybenzofuran-2-carbohydrazide, differing by the presence of a carboxylic acid group instead of a carbohydrazide group.
Uniqueness: this compound is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other benzofuran derivatives, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H12N2O3 |
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Molecular Weight |
220.22 g/mol |
IUPAC Name |
7-ethoxy-1-benzofuran-2-carbohydrazide |
InChI |
InChI=1S/C11H12N2O3/c1-2-15-8-5-3-4-7-6-9(11(14)13-12)16-10(7)8/h3-6H,2,12H2,1H3,(H,13,14) |
InChI Key |
DKDCJDDMQBFZMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NN |
Origin of Product |
United States |
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